molecular formula C9H4ClN3S B1596777 6-chloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene CAS No. 55115-80-5

6-chloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No.: B1596777
CAS No.: 55115-80-5
M. Wt: 221.67 g/mol
InChI Key: QCUXTBKFKCTJIQ-UHFFFAOYSA-N
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Description

4-Chloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is a heterocyclic compound that contains a pyridine ring fused with a thieno and pyrimidine ring.

Biochemical Analysis

Biochemical Properties

4-Chloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with integrin inhibitors, which are useful for treating fibrosis . The compound’s interactions with these biomolecules are primarily through binding to specific active sites, leading to inhibition or activation of enzymatic activities.

Cellular Effects

The effects of 4-Chloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of CDK enzymes, leading to apoptosis in cancer cell lines . This modulation of cell signaling pathways and gene expression highlights its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine change over time. The compound exhibits stability under normal temperature and humidity conditions but may degrade in the presence of strong acids or alkalis . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo studies.

Metabolic Pathways

4-Chloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety .

Transport and Distribution

Within cells and tissues, 4-Chloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its activity and function .

Subcellular Localization

The subcellular localization of 4-Chloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its function, depending on the cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones, which can then be chlorinated to form the desired compound . Another method involves the use of dimethylformamide dimethylacetal (DMF-DMA) as a cyclizing agent .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

6-chloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3S/c10-8-7-6(12-4-13-8)5-2-1-3-11-9(5)14-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUXTBKFKCTJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381476
Record name 4-chloropyrido[3',2':4,5]thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55115-80-5
Record name 4-chloropyrido[3',2':4,5]thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-chloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Reactant of Route 2
6-chloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Reactant of Route 3
Reactant of Route 3
6-chloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Reactant of Route 4
Reactant of Route 4
6-chloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6-chloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Reactant of Route 6
6-chloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

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